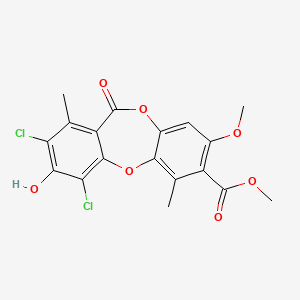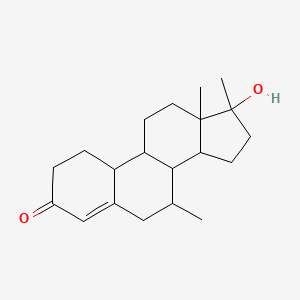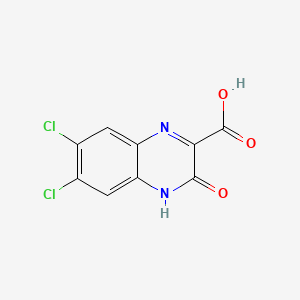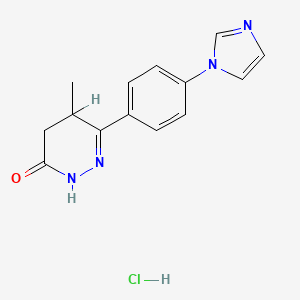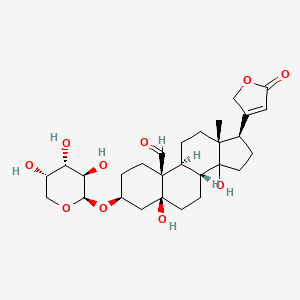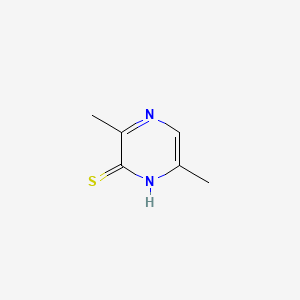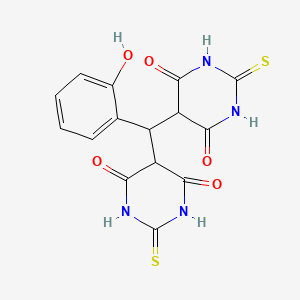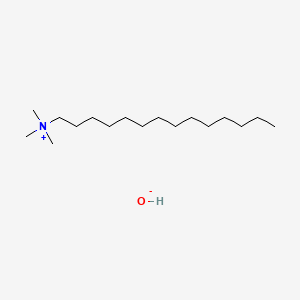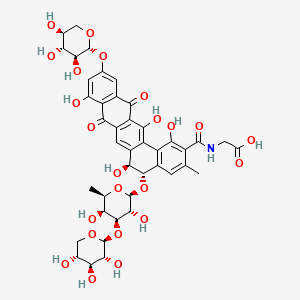
Innohep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+) is a monoatomic tetracation and an elemental tin.
A low-molecular-weight heparin with anticoagulant properties that is used in the prevention and treatment of VENOUS THROMBOEMBOLISM, and to prevent clotting during EXTRACORPOREAL CIRCULATION.
Wissenschaftliche Forschungsanwendungen
Tinzaparin in Sickle Cell Anaemia
A randomized double-blind clinical trial demonstrated that tinzaparin (Innohep®), a low-molecular-weight heparin, effectively managed acute painful vasoocclusive crises in sickle cell anemia. Patients treated with tinzaparin experienced a significant reduction in the duration of painful crises and hospitalization (Qari et al., 2007).
Tinzaparin in Thromboembolic Disease
Tinzaparin sodium (Innohep®) is effective in preventing and treating deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also used in maintaining the patency of haemodialysis circuits in adult patients. Clinical trials have shown tinzaparin's efficacy in various patient groups, including those undergoing surgery, patients with DVT/PE, and in haemodialysis (Hoy et al., 2010); (Cheer et al., 2004).
Tinzaparin in Elderly Patients with Renal Impairment
A study in the "Innohep® in Renal Insufficiency Study" (IRIS) showed that elderly patients with moderate to severe renal impairment did not experience accumulation of anti-Xa activity when treated with tinzaparin. This confirms its safety in similar populations (Siguret et al., 2009).
Tinzaparin in Special Populations
A systematic review focusing on the safety of tinzaparin revealed its safety in pregnant women, cancer patients, and individuals with renal impairment. Tinzaparin did not lead to significant increases in bleeding events or other major complications in these groups (Vathiotis et al., 2020).
Eigenschaften
CAS-Nummer |
22537-50-4 |
|---|---|
Produktname |
Innohep |
Molekularformel |
Sn+4 |
Molekulargewicht |
118.71 g/mol |
IUPAC-Name |
tin(4+) |
InChI |
InChI=1S/Sn/q+4 |
InChI-Schlüssel |
SYRHIZPPCHMRIT-UHFFFAOYSA-N |
SMILES |
[Sn+4] |
Kanonische SMILES |
[Sn+4] |
Synonyme |
2 Propenoic acid, 3 phenyl 2-Propenoic acid, 3-phenyl- 3-phenyl- 2-Propenoic acid Innohep tinzaparin tinzaparin sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



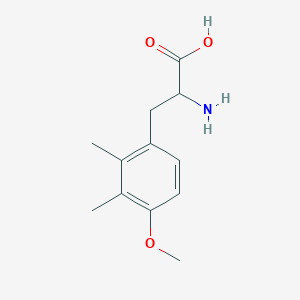
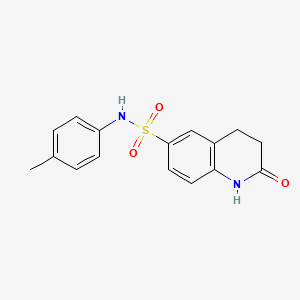
![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)
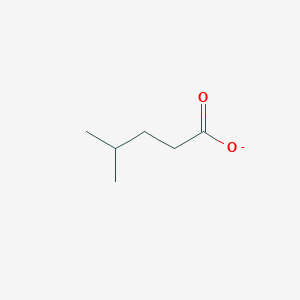
![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)
